N,N,N',N'-Tetrabenzylmethanediamine

Description

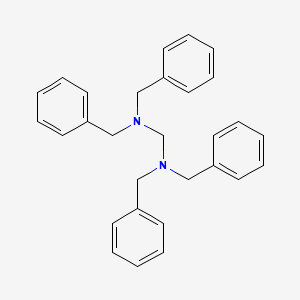

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N,N',N'-tetrabenzylmethanediamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2/c1-5-13-26(14-6-1)21-30(22-27-15-7-2-8-16-27)25-31(23-28-17-9-3-10-18-28)24-29-19-11-4-12-20-29/h1-20H,21-25H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFBFEWKWKPZOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407695 | |

| Record name | N,N,N',N'-Tetrabenzylmethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58288-30-5 | |

| Record name | N,N,N',N'-Tetrabenzylmethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Design

Established Routes for N,N,N',N'-Tetrabenzylmethanediamine Synthesis

The construction of the this compound scaffold can be achieved through several synthetic strategies, primarily involving the formation of carbon-nitrogen bonds.

Direct amination, particularly reductive amination, stands out as a highly effective one-pot method for synthesizing tertiary amines. wikipedia.orgyoutube.com This approach involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com

For the synthesis of this compound, a plausible reductive amination strategy would involve the reaction of dibenzylamine (B1670424) with a formaldehyde (B43269) equivalent, such as paraformaldehyde. The reaction proceeds under mildly acidic conditions (typically pH 5), which catalyze the formation of the iminium ion intermediate. youtube.com A reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), is then used to reduce the iminium ion. masterorganicchemistry.comyoutube.com Sodium cyanoborohydride is particularly advantageous as it is a mild reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde. youtube.commasterorganicchemistry.com

Beyond reductive amination, other methods can be employed to construct the methanediamine (B1196670) core. One such approach is the direct alkylation of a pre-formed methanediamine scaffold with benzyl (B1604629) halides. However, controlling the degree of alkylation can be challenging, and the reaction may lead to the formation of quaternary ammonium (B1175870) salts as byproducts. youtube.com

A more controlled, albeit potentially lower-yielding, approach involves the reaction of dibenzylamine with a suitable methylene-bridging electrophile. Another alternative is the exhaustive benzylation of methanediamine itself. This would require careful control of stoichiometry and reaction conditions to ensure complete benzylation and avoid the formation of partially alkylated products.

Catalytic methods also present a viable alternative. For instance, nickel nanoparticles have been shown to catalyze the reductive amination of aldehydes through transfer hydrogenation, which could potentially be adapted for the synthesis of this compound. organic-chemistry.org

Gram-Scale Preparation and Scalability Considerations

Transitioning the synthesis of this compound from a laboratory scale to a gram-scale or larger requires careful consideration of several factors to ensure safety, efficiency, and product purity. nih.govresearchgate.net

Key scalability considerations include:

Reaction Kinetics and Heat Management: The exothermic nature of amination and reduction reactions can lead to significant heat generation on a larger scale. Proper cooling and monitoring of the internal reaction temperature are crucial to prevent side reactions and ensure safety.

Mixing and Mass Transfer: As the scale of the reaction increases, efficient mixing becomes more critical to ensure homogeneity and consistent reaction rates. The viscosity of the reaction mixture may also increase, requiring more powerful mechanical stirring.

Reagent Addition: The rate of addition of reagents, particularly the reducing agent, needs to be carefully controlled to manage the reaction rate and temperature.

Work-up and Purification: Standard laboratory purification techniques like column chromatography may become impractical at a larger scale. Alternative methods such as crystallization, distillation (if the compound is thermally stable), or extraction with solvent washes become more favorable. The choice of solvent for these processes is critical for achieving high purity and yield.

Safety: The handling of larger quantities of potentially hazardous reagents, such as benzyl halides or reactive aldehydes, requires appropriate personal protective equipment and engineering controls.

A modified synthetic protocol for gram-scale synthesis might involve the slow addition of the reducing agent to a well-stirred solution of the amine and aldehyde at a controlled temperature. nih.gov The work-up procedure would likely involve quenching the reaction, followed by extraction and purification by crystallization to obtain the product in high purity.

Development of Precursors and Building Blocks for Complex Molecules

The unique structural features of this compound, namely the presence of two tertiary amine nitrogens and four sterically demanding benzyl groups, make it a valuable precursor and building block in the synthesis of more complex molecules.

The lone pairs of electrons on the nitrogen atoms allow this compound to function as a bidentate ligand, capable of coordinating with various transition metals. The steric bulk provided by the four benzyl groups can create a specific coordination environment around the metal center, influencing the selectivity and reactivity in catalytic processes. For example, similar diamine ligands are used in catalysis to control the stereochemical outcome of reactions. nih.gov

Furthermore, the benzyl groups themselves can be functionalized, opening up possibilities for creating more elaborate molecular architectures. The entire this compound scaffold can be incorporated into larger supramolecular assemblies, polymers, or as a core structure for the synthesis of pharmacologically active compounds. The rigidity of the central methanediamine unit, combined with the conformational flexibility of the benzyl groups, provides a unique platform for designing molecules with specific three-dimensional shapes and functionalities.

Chemical Reactivity and Mechanistic Investigations

Elucidation of Reaction Pathways and Intermediates

The synthesis of N,N,N',N'-tetrabenzylmethanediamine itself provides insight into its fundamental reaction pathways. It is commonly prepared through the nucleophilic substitution reaction of a suitable diamine precursor with benzyl (B1604629) halides. This process relies on the nucleophilicity of the nitrogen atoms.

Another synthetic route involves a Mannich-type reaction, where formaldehyde (B43269) reacts with benzylamine (B48309) to generate an iminium intermediate. This electrophilic species then reacts with a nucleophilic amine. Subsequent reduction of the resulting intermediate yields the final tetrabenzylated product. The general pathway for its formation can be summarized as:

Formation of an Iminium Intermediate: Formaldehyde reacts with an amine to form a highly reactive iminium ion.

Nucleophilic Attack: A nitrogen-containing nucleophile attacks the iminium ion.

Reduction: The resulting intermediate is reduced to afford this compound.

In its own reactions, this compound can act as a nucleophile, with the lone pairs on the nitrogen atoms being the primary sites of reactivity. In the presence of strong acids, protonation of the nitrogen atoms can occur, leading to the formation of the corresponding ammonium (B1175870) salts.

A key aspect of its reactivity involves its role as a ligand in transition metal catalysis, particularly with palladium. In such cases, the diamine can coordinate to the metal center, influencing the steric and electronic environment of the catalyst and thereby directing the course of the reaction. For instance, in palladium-catalyzed aminomethylative annulation reactions, the hydrogen-bonding capability of ligands like this compound is thought to be crucial for achieving high regioselectivity and diastereocontrol. Mechanistic studies on related palladium complexes with N-benzyl triamine ligands have shown that the solvent plays a critical role in the cyclopalladation process, which involves C-H bond activation. nitech.ac.jp The rate of this process is significantly influenced by the nucleophilic attack of the solvent on an ortho proton of the benzyl group. nitech.ac.jp

Electrophilic Reactivity Profiles of Diamines

While the primary reactivity of this compound stems from the nucleophilic nature of its nitrogen atoms, the electrophilic character of related diamine structures can be observed under specific conditions. Generally, amines are considered electron-rich species. However, the concept of electrophilic amination exists, where a nitrogen atom acts as an electrophile. wikipedia.org This typically requires the nitrogen to be attached to a good leaving group, making it electron-deficient. wikipedia.org

There is no direct evidence in the reviewed literature of this compound itself acting as an electrophile in typical organic reactions. Its electron-rich tertiary amine centers make it a poor candidate for direct electrophilic attack at the nitrogen atom. However, it is conceivable that derivatives of this compound, where a nitrogen substituent is replaced by a potent electron-withdrawing group, could exhibit electrophilic properties.

In a broader context, the electrophilic reactivity of amines is often seen in rearrangement reactions or in reactions with highly reactive reagents. For instance, the behavior of anilines in electrophilic substitution reactions is well-documented, where the amino group activates the aromatic ring towards electrophiles. byjus.com While structurally different, this highlights the context-dependent reactivity of nitrogen-containing compounds.

A more relevant, though distinct, example of nitrogen electrophilicity is the reaction of silyl-enol ethers with tetrazines, where a nucleophilic attack on a nitrogen atom of the aromatic ring is observed. chemrxiv.orgchemrxiv.org This underscores that under specific electronic and steric environments, nitrogen can indeed serve as an electrophilic center. For a compound like this compound, any potential electrophilic reactivity would likely involve prior activation to create a more electron-deficient nitrogen center.

Nucleophilic Addition and Substitution Reactions

The nucleophilic character of the nitrogen atoms in this compound is central to its reactivity. The lone pair of electrons on each tertiary nitrogen atom allows it to readily participate in nucleophilic addition and substitution reactions.

A prime example of its involvement in nucleophilic substitution is its own synthesis, where an amine precursor attacks an alkyl halide (benzyl halide), displacing the halide in an SN2-type reaction. libretexts.org This demonstrates the inherent nucleophilicity of the nitrogen centers.

This compound can also participate in nucleophilic addition reactions. For instance, amines can add to carbonyl compounds to form carbinolamines, which can then dehydrate to form imines or enamines. libretexts.orgresearchgate.net While specific examples with this compound are not detailed in the literature, the general mechanism involves the attack of the nitrogen lone pair on the electrophilic carbonyl carbon. The formation of an iminium ion as an intermediate is a key step in this process. libretexts.orgmasterorganicchemistry.com

The general mechanism for the reaction of an amine with a carbonyl compound proceeds as follows:

Nucleophilic attack of the amine on the carbonyl carbon.

Proton transfer to form a carbinolamine.

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water to form an iminium ion.

Deprotonation to yield the final imine or enamine. libretexts.orgresearchgate.net

The table below summarizes the role of amines as nucleophiles in these fundamental organic reactions.

| Reaction Type | Role of Amine | Intermediate | Final Product |

| Nucleophilic Substitution | Nucleophile | - | Substituted Amine |

| Nucleophilic Addition | Nucleophile | Carbinolamine, Iminium Ion | Imine/Enamine |

It is important to note that the steric bulk of the four benzyl groups in this compound would significantly influence the rate and feasibility of these reactions compared to less hindered amines.

Role in Carbon-Carbon and Carbon-Heteroatom Bond Formation

This compound and related diamines play a significant role as ligands in transition metal-catalyzed reactions that form carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. chemrxiv.org These reactions are fundamental in modern organic synthesis.

In the realm of C-N bond formation , diamine ligands are crucial in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. mit.edu These reactions enable the formation of C-N bonds by coupling amines with aryl halides or triflates. The ligand's role is to stabilize the palladium catalyst, facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, and influence the reaction's efficiency and selectivity. Mechanistic studies on such systems have provided a deeper understanding of the catalytic cycle, including the nature of the catalyst's resting state and the kinetics of the reaction. mit.edu While specific studies detailing this compound in Buchwald-Hartwig reactions are not prominent, its structural features suggest its potential as a ligand in this context. Transition-metal-catalyzed C-H amination using organic azides as the nitrogen source is another important method for C-N bond formation, where the ligand on the metal center is critical for the reaction's success. nih.gov

For C-C bond formation , ligands like this compound can be employed in reactions such as the Suzuki-Miyaura coupling. The steric and electronic properties of the ligand influence the efficiency of the transmetalation and reductive elimination steps. The use of N-heterocyclic carbene (NHC) ligands, which share some structural similarities with the chelating nature of diamines, has been shown to affect the site-selectivity in the cross-coupling of dihaloarenes. whiterose.ac.uk

A notable application of a related compound is the palladium-catalyzed insertion of an allene (B1206475) into an aminal, leading to the aminomethylamination of allenes through C-N bond activation. acs.org Furthermore, this compound has been specifically mentioned for its use in palladium-catalyzed aminomethylative annulation reactions, which involve the formation of new C-C and C-N bonds.

The table below provides an overview of the types of bond-forming reactions where diamine ligands are influential.

| Bond Formation | Reaction Type | Role of Diamine | Metal Catalyst (Typical) |

| C-N | Buchwald-Hartwig Amination | Ligand | Palladium |

| C-N | C-H Amination | Ligand | Rhodium, Iridium, Ruthenium, Cobalt |

| C-C | Suzuki-Miyaura Coupling | Ligand | Palladium |

| C-C & C-N | Aminomethylative Annulation | Ligand | Palladium |

Applications As a Synthon in Complex Organic Synthesis

Utilization as a Reagent in Organic Transformations

N,N,N',N'-Tetrabenzylmethanediamine is primarily utilized as a stable, crystalline, and convenient alternative to handling gaseous formaldehyde (B43269) and the odorous dibenzylamine (B1670424) separately. In the presence of an acid catalyst, it readily generates a dibenzylaminomethyl iminium ion. This electrophilic species is a key intermediate in Mannich-type reactions, a cornerstone of carbon-carbon bond formation.

The Mannich reaction is a three-component condensation involving an active hydrogen compound (such as a ketone), formaldehyde, and a secondary amine. scispace.com By using this compound, the reaction can be simplified to a two-component system, where the diamine provides both the formaldehyde equivalent and the secondary amine component. This process, known as aminomethylation, is crucial for synthesizing β-amino carbonyl compounds, which are prevalent motifs in biologically active molecules and natural products. oregonstate.edu

The general mechanism involves the reaction of the aminal with an enolizable ketone to form a β-aminoketone, often referred to as a Mannich base. The bulky benzyl (B1604629) groups can influence the stereochemical outcome of the reaction and provide a pathway to complex molecular frameworks.

Table 1: Representative Mannich-Type Reactions This table is illustrative of the general Mannich reaction where this compound can serve as the aminomethylating agent.

| Carbonyl Compound | Acid Catalyst | Product Type |

|---|---|---|

| Acetophenone | HCl | β-Dibenzylamino-propiophenone |

| Cyclohexanone | Acetic Acid | 2-(Dibenzylaminomethyl)cyclohexanone |

| Acetone | H₂SO₄ | 4-(Dibenzylamino)butan-2-one |

Building Block in Heterocyclic Chemistry

The ability of this compound to participate in double Mannich reactions makes it an exceptional building block for the synthesis of nitrogen-containing heterocycles. wikipedia.org A particularly significant application is in the construction of the 3,7-diazabicyclo[3.3.1]nonane skeleton, also known as the bispidine core. wikipedia.orgelsevierpure.comnist.govnih.gov

Bispidines are important structural motifs found in various alkaloids and serve as valuable scaffolds in medicinal chemistry. The synthesis can be achieved through a one-pot reaction of a ketone, an amine (like ammonia (B1221849) or a primary amine), and this compound, which acts as the source for two formaldehyde-dibenzylamine equivalents. wikipedia.org This condensation strategy efficiently assembles the bicyclic system.

The reaction proceeds by forming a piperidone intermediate, which then undergoes a second Mannich condensation to yield the final bispidine derivative. wikipedia.org The choice of ketone and primary amine allows for a wide range of substitutions on the resulting heterocyclic framework, making this a versatile method for creating diverse chemical libraries.

Table 2: Synthesis of Bispidine Derivatives This table illustrates the general synthesis of the bispidine core where this compound can be employed.

| Ketone Component | Amine Source | Resulting Bispidine Core |

|---|---|---|

| Acetone | Ammonium (B1175870) Acetate | 2,4,6,8-Tetramethyl-3,7-diazabicyclo[3.3.1]nonan-9-one |

| Cyclohexanone | Benzylamine (B48309) | N-Benzyl substituted bispidine |

| 4-Piperidone | Methylamine | N,N'-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one |

Precursor for the Synthesis of Chiral Diamine Derivatives

While this compound is itself an achiral molecule, it serves as a valuable precursor for synthesizing chiral diamine derivatives. This utility stems from the function of the N-benzyl groups as effective protecting groups for amines. These benzyl groups are stable under a variety of reaction conditions but can be readily removed under mild catalytic hydrogenation conditions (debenzylation). mdma.chsigmaaldrich.comsemanticscholar.org

A synthetic strategy can involve reacting this compound with a chiral substrate to introduce the dibenzylaminomethyl moiety. Subsequent transformations can build a more complex chiral molecule containing the protected diamine. The final step involves the removal of the four benzyl groups, typically using a palladium catalyst (like Pd/C or Pearlman's catalyst) and a hydrogen source (such as hydrogen gas or ammonium formate), to liberate the two primary amine functionalities. mdma.chsemanticscholar.org This unmasks the chiral 1,2- or 1,3-diamine, which are themselves important ligands and building blocks in asymmetric synthesis.

This approach allows for the late-stage introduction of a diamine functionality into a complex chiral molecule, which can be advantageous in multi-step syntheses.

Advanced Chemical Intermediates in Specialized Syntheses

The utility of this compound extends to its role as an advanced chemical intermediate in specialized applications, such as in catalysis and the synthesis of complex diarylmethanes. The dibenzylamine moiety, which can be generated from this compound, is a crucial component in certain catalytic systems. For instance, after conversion to an N,N-ditosylimide, the resulting N,N-ditosylbenzylamine can act as an effective benzylation agent in palladium-catalyzed cross-coupling reactions with arylboronic acids to form diarylmethanes. nih.gov

Furthermore, the steric bulk provided by the four benzyl groups makes this compound and its derivatives of interest as ligands for transition metals. Although less common than their N-alkyl counterparts, N-benzyl diamine ligands can influence the reactivity and selectivity of metal catalysts in organic transformations. nih.gov Its role as a precursor to diarylamide N-containing heterocyclic derivatives, which have shown potential as tubulin polymerization inhibitors, highlights its importance in the synthesis of medicinally relevant compounds. nih.gov

Coordination Chemistry and Ligand Design

N,N,N',N'-Tetrabenzylmethanediamine as a Chelating Ligand

This compound is a tertiary diamine characterized by a central methylene (B1212753) bridge connecting two nitrogen atoms, each of which is substituted with two benzyl (B1604629) groups. This structure provides two nitrogen donor atoms, making it a potential bidentate chelating ligand. The formation of a chelate ring with a metal center would involve the coordination of both nitrogen atoms to the same metal ion.

The expected chelation behavior of this compound would be significantly influenced by the steric hindrance imposed by the four bulky benzyl substituents. This steric bulk could affect the stability of the resulting chelate ring and influence the coordination geometry of the metal complex. In some instances, instead of chelating, the ligand might act as a bridging ligand, connecting two different metal centers.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent would be critical to ensure the solubility of both the ligand and the metal precursor. Non-polar organic solvents may be required due to the hydrophobic nature of the benzyl groups.

Characterization of any resulting complexes would employ a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the nitrogen atoms to the metal center, which would be indicated by shifts in the C-N stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would help to elucidate the structure of the complex in solution and confirm the binding of the ligand.

Elemental Analysis: To confirm the empirical formula of the synthesized complexes.

A general synthetic route could be represented as: M-Xₙ + L → [M(L)ₓXₙ] Where M is the transition metal, X is an anion (e.g., halide, acetate), and L is this compound.

Structural Aspects of Metal-Ligand Interactions in Derived Complexes

The structural aspects of complexes derived from this compound are anticipated to be dominated by the steric demands of the ligand. The four large benzyl groups would create a sterically crowded environment around the metal center. This could lead to distorted coordination geometries and longer metal-nitrogen bond lengths compared to complexes with less bulky diamine ligands.

The bite angle of the ligand (the N-M-N angle) would be a key structural parameter. The flexibility of the central methylene bridge would allow for some variation in this angle to accommodate the steric bulk of the benzyl groups and the preferred coordination geometry of the metal ion.

Table 1: Predicted Structural Features of this compound Complexes

| Feature | Predicted Characteristic | Rationale |

|---|---|---|

| Coordination Number | Likely 4 or 6 | Dependent on the metal ion and other ligands present. |

| Coordination Geometry | Distorted Tetrahedral or Octahedral | Significant steric hindrance from benzyl groups. |

| M-N Bond Lengths | Elongated | To relieve steric strain. |

| N-M-N Bite Angle | Flexible | Methylene bridge allows for conformational adjustments. |

Electronic and Steric Effects of Benzyl Substituents on Coordination Geometry

The benzyl substituents of this compound exert both electronic and steric effects that would influence the coordination geometry and reactivity of its metal complexes.

Electronic Effects: The nitrogen atoms in the ligand are electron-rich, making them good σ-donors. The benzyl groups, being weakly electron-withdrawing, would have a modest electronic influence on the donor ability of the nitrogen atoms. This electron-rich nature makes the ligand valuable in stabilizing metal centers in various oxidation states.

Steric Effects: The primary influence of the benzyl groups is their significant steric bulk. This steric hindrance would play a crucial role in determining the coordination number and geometry of the resulting metal complexes. The bulky nature of the ligand can be advantageous in certain catalytic applications by creating a specific pocket around the metal center, which can enhance selectivity. The interplay between these steric and electronic factors is fundamental to the coordination chemistry of this ligand and its potential applications.

Catalytic Applications of N,n,n ,n Tetrabenzylmethanediamine Derived Systems

Homogeneous Catalysis Mediated by Metal Complexes

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often relies on the design of sophisticated metal-ligand complexes to achieve high efficiency and selectivity. Derivatives of N,N,N',N'-tetrabenzylmethanediamine have proven to be effective ligands for a range of transition metals, facilitating a variety of catalytic reactions.

Palladium complexes are renowned for their catalytic prowess in forming carbon-carbon and carbon-heteroatom bonds. The use of this compound as a ligand in palladium-catalyzed reactions has been explored, demonstrating its potential to influence the outcome of these transformations. For instance, it has been utilized in palladium-catalyzed aminomethylative annulation reactions, where its ability to form hydrogen bonds contributes to enhanced regioselectivity and diastereocontrol. The significant steric hindrance provided by the four benzyl (B1604629) groups can create a specific coordination environment around the palladium center, thereby directing the course of the reaction.

Common palladium-catalyzed cross-coupling reactions where such ligands could be influential include:

Suzuki Coupling: Formation of a carbon-carbon single bond between an organoboron compound and an organohalide.

Heck Reaction: The reaction of an unsaturated halide with an alkene.

Sonogashira Coupling: The coupling of a terminal alkyne with an aryl or vinyl halide.

Stille Coupling: The coupling of an organotin compound with an organohalide.

The general catalytic cycle for these reactions typically involves oxidative addition, transmetalation, and reductive elimination steps. youtube.com The nature of the ligand, such as this compound, can impact the kinetics and efficiency of each of these elementary steps.

Table 1: Examples of Palladium-Catalyzed Reactions

| Reaction Name | Reactant 1 | Reactant 2 | Product |

|---|---|---|---|

| Suzuki Coupling | Organoboron Compound | Organohalide | Biaryl or Alkyl-Aryl |

| Heck Reaction | Unsaturated Halide | Alkene | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | Aryl/Vinyl Halide | Disubstituted Alkyne |

| Stille Coupling | Organotin Compound | Organohalide | Biaryl or Vinyl-Aryl |

Copper catalysis has gained prominence as a more sustainable and economical alternative to palladium-based systems for certain transformations. This compound and related N-rich ligands can form stable complexes with copper, enabling a range of catalytic reactions. These complexes have been investigated for their catalytic activity in reactions such as "click" chemistry, specifically the synthesis of 5-substituted-1H-tetrazoles via [3+2] cycloaddition of sodium azide (B81097) to organonitriles. nih.govnih.gov The tetradentate nature of some derived Schiff base ligands provides a stable coordination environment for the copper ion, enhancing its catalytic efficiency. nih.gov

The development of chiral ligands is central to asymmetric catalysis, aiming to produce enantiomerically enriched products. The sterically demanding structure of this compound makes it a promising scaffold for the design of chiral ligands. By introducing chirality into the ligand framework, it is possible to create a chiral environment around the metal center, which can then induce stereoselectivity in the catalytic reaction.

The significant steric bulk of the benzyl groups is a key feature that can enhance stereocontrol in transition-metal catalyzed reactions, such as enantioselective C-C bond formation. This steric hindrance can effectively differentiate between the two prochiral faces of a substrate, leading to high enantiomeric excess. Kinetic studies have shown that the coordination geometry of the ligand-metal complex, influenced by the bulky benzyl groups, can affect the rate-limiting steps of the reaction. Comparative studies with less sterically hindered ligands like N,N,N',N'-tetramethylethylenediamine have demonstrated that the increased steric bulk of tetrabenzylmethanediamine can lead to significantly higher enantiomeric excess (ee > 90%).

Organocatalytic Roles of Benzylmethanediamine Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in organic synthesis. While the primary focus has been on metal-catalyzed systems, derivatives of benzylmethanediamine have potential roles in organocatalysis. The nitrogen atoms in these molecules can act as Lewis bases or be part of a more complex catalytic system. For instance, chiral amines are widely used as organocatalysts for stereoselective aldol (B89426) additions. researchgate.net While direct applications of this compound as an organocatalyst are less documented, its structural motifs are relevant to the design of new organocatalytic systems.

Metal-Ligand Cooperation and Catalytic Cycle Elucidation

The concept of metal-ligand cooperation (MLC) has revolutionized the understanding of many catalytic processes. nih.gov In MLC, the ligand is not merely a spectator but actively participates in bond activation and formation during the catalytic cycle. nih.govresearchgate.net This can involve the ligand acting as a proton shuttle, a redox-active component, or undergoing reversible structural changes.

While specific studies detailing MLC with this compound are not extensively reported, the principles of MLC are highly relevant to its potential catalytic applications. For example, in dehydrogenation or hydrogenation reactions, the amine functionalities of a ligand can participate in proton transfer steps, working in concert with the metal center to activate substrates like alcohols or H2. nih.govresearchgate.net The elucidation of the catalytic cycle is crucial for understanding the role of the ligand and for designing more efficient catalysts. Techniques such as in-situ spectroscopy and computational studies (e.g., DFT calculations) are instrumental in mapping out the elementary steps of the reaction, identifying key intermediates, and understanding the energetic landscape of the catalytic process. nih.govlidsen.com

Advanced Spectroscopic and Structural Characterization Techniques

Single-Crystal X-ray Diffraction Analysis for Solid-State Structures

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. sigmaaldrich.com This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams allow for the calculation of the electron density distribution within the crystal, revealing atomic coordinates, bond lengths, bond angles, and torsional angles.

For a molecule like N,N,N',N'-Tetrabenzylmethanediamine, SCXRD analysis would provide invaluable information on its solid-state conformation. Key structural parameters that would be determined include:

The geometry around the nitrogen atoms: Confirming their expected pyramidal or near-tetrahedral geometry.

The conformation of the central N-CH₂-N linkage: Revealing the relative orientation of the two dibenzylamino groups.

The orientation of the four benzyl (B1604629) groups: Detailing their spatial arrangement and any intramolecular interactions, such as π-stacking between phenyl rings.

Intermolecular packing: Showing how individual molecules arrange themselves in the crystal lattice, governed by van der Waals forces and potential weak C-H···π interactions.

While a specific crystal structure for this compound is not publicly available, analysis of related compounds like N,N,N′,N′-tetramethylethanediamine (TMEDA) demonstrates the power of this technique. In the crystal structure of TMEDA, the molecule adopts an antiperiplanar conformation and crystallizes in the monoclinic P2₁/c space group. nih.gov A similar detailed analysis for this compound would be crucial for understanding its steric profile, which influences its role as a bulky ligand in coordination chemistry.

Table 1: Potential Crystallographic Data from SCXRD Analysis

| Parameter | Information Yielded | Example from a Related Compound (TMEDA) nih.gov |

|---|---|---|

| Crystal System | The basic symmetry of the unit cell | Monoclinic |

| Space Group | The full symmetry of the crystal structure | P2₁/c |

| Unit Cell Dimensions (a, b, c, β) | The size and shape of the repeating unit | a = 7.9155(3) Å, b = 11.2372(5) Å, c = 9.2789(4) Å, β = 111.979(2)° |

| Bond Lengths (e.g., C-N, C-C) | The distances between bonded atoms | Typical single bond lengths |

| Bond Angles (e.g., C-N-C) | The angles between adjacent bonds | Provides information on local geometry |

| Torsional Angles | Defines the molecular conformation | Antiperiplanar for the N-C-C-N backbone |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. nih.gov For this compound, ¹H and ¹³C NMR provide primary structural confirmation.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Structural Unit | Expected Chemical Shift (δ, ppm) | Reasoning |

|---|---|---|---|

| ¹H | Aromatic (Phenyl) | ~7.2–7.4 | Typical range for benzene (B151609) ring protons. |

| ¹H | Benzyl CH₂ | ~4.1–4.3 | Methylene (B1212753) group adjacent to a nitrogen atom and a phenyl group. |

| ¹H | Methylene Bridge (N-CH₂-N) | ~2.7–3.1 | Methylene group flanked by two nitrogen atoms. |

| ¹³C | Aromatic (Phenyl) | ~125–140 | Carbon atoms within the benzene rings. |

| ¹³C | Benzyl CH₂ | ~60–65 | Carbon of the methylene group attached to nitrogen. |

| ¹³C | Methylene Bridge (N-CH₂-N) | ~50–55 | Central methylene carbon atom. |

To gain deeper insight into the complex structure and conformational dynamics, multi-dimensional NMR experiments are employed. bitesizebio.com These techniques resolve overlapping signals and reveal through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H experiment that identifies protons that are spin-spin coupled, typically over two or three bonds. For this compound, it would confirm the connectivity within the benzyl groups (between ortho, meta, and para protons).

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded ¹H and ¹³C nuclei. It provides an unambiguous assignment of which protons are attached to which carbon atoms, which is invaluable for confirming the assignments listed in Table 2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. For a flexible molecule like this compound, NOESY can provide information about the preferred solution-state conformation by revealing through-space proximities between protons on different benzyl groups or between benzyl protons and the central methylene bridge.

Solid-state NMR (ssNMR) provides atomic-level information on structure and dynamics in the solid phase and is particularly useful for materials that are not amenable to single-crystal X-ray diffraction. youtube.comyoutube.com Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide rich structural information. biointerfaceresearch.com

For this compound, ssNMR could:

Distinguish between crystallographically inequivalent molecules in the unit cell, which would manifest as multiple peaks for chemically equivalent atoms.

Provide information about polymorphism. Different crystalline forms of the same compound will produce different ssNMR spectra. nih.gov

Characterize dynamics in the solid state, such as phenyl ring flips or slower conformational exchanges, by using variable temperature experiments and specific pulse sequences that measure relaxation times. biointerfaceresearch.com

Complement X-ray diffraction data by providing highly accurate local information, which can be used to refine crystal structures determined from lower-resolution powder X-ray diffraction data.

Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be used to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra by spinning the sample at a specific "magic" angle to average out anisotropic interactions. cardiff.ac.uk

Vibrational Spectroscopy (IR, Raman) for Conformational and Electronic Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. osti.gov IR spectroscopy measures the absorption of infrared radiation by vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. researchgate.net

For this compound, these techniques provide a vibrational "fingerprint" that is characteristic of its structure.

IR Spectroscopy: Would be particularly sensitive to the polar C-N bond vibrations and C-H bending modes.

Raman Spectroscopy: Would be highly sensitive to the symmetric vibrations of the aromatic rings and the C-C skeletal modes. nih.gov

Analysis of the vibrational spectra can reveal information about molecular symmetry and conformation. For example, changes in the vibrational frequencies upon complexation to a metal ion can indicate which atoms are involved in the coordination.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100–3000 | Medium | Strong |

| Aliphatic C-H Stretch (CH₂) | 3000–2850 | Medium-Strong | Medium |

| Aromatic C=C Stretch (ring breathing) | 1600, 1580, 1500, 1450 | Medium-Strong | Strong |

| CH₂ Scissoring | ~1465 | Medium | Weak |

| C-N Stretch | 1250–1020 | Medium-Strong | Weak-Medium |

| Aromatic C-H Out-of-Plane Bend | 900–675 | Strong | Weak |

Data are estimated based on typical group frequencies for aromatic and amine-containing compounds. nih.govresearchgate.netnih.gov

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Complexation

Electronic spectroscopy, including UV-Visible (UV-Vis) and fluorescence spectroscopy, probes the electronic transitions within a molecule. youtube.com These techniques are used to study the electronic structure and can be sensitive to the molecule's environment and its interactions with other species, such as metal ions.

UV-Vis Spectroscopy: For this compound, the primary chromophores are the four benzyl groups. The molecule is expected to exhibit strong absorptions in the UV region (typically around 200-270 nm) corresponding to π → π* transitions within the aromatic rings. youtube.com The presence of multiple, electronically isolated benzyl chromophores would likely result in a spectrum that is an overlap of the individual chromophore absorptions. Complexation with a metal ion through the nitrogen lone pairs could perturb the electronic structure, leading to shifts in the absorption maxima (λ_max) or changes in molar absorptivity (ε), providing evidence of interaction.

Fluorescence Spectroscopy: Benzene and its simple derivatives are fluorescent. Therefore, this compound is expected to exhibit fluorescence upon excitation at its absorption wavelength. The emission spectrum, quantum yield, and fluorescence lifetime are sensitive parameters that can be affected by molecular conformation, solvent polarity, and complexation. Quenching or enhancement of fluorescence upon the addition of a metal ion is a common method for studying binding events.

While specific spectra for this compound are not readily found, a study on the related N,N'-Bis(benzylidene)ethylenediamine showed a UV-Vis absorption band at 243.4 nm. mdpi.com this compound would be expected to absorb in a similar region.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specific to species with unpaired electrons, such as free radicals. u-tokyo.ac.jp It is an invaluable tool for detecting and characterizing transient radical intermediates that may form during chemical reactions. researchgate.net

Although this compound is a diamagnetic, closed-shell molecule, EPR spectroscopy would be the technique of choice to study any potential radical intermediates derived from it. For example, in the context of its use in catalysis or under oxidative conditions, one-electron oxidation could lead to the formation of a nitrogen-centered radical cation.

An EPR experiment on such a radical would yield critical information:

g-value: This parameter is analogous to the chemical shift in NMR and helps in identifying the type of radical (e.g., carbon-centered vs. nitrogen-centered).

Hyperfine Coupling: The interaction of the unpaired electron with nearby magnetic nuclei (like ¹⁴N and ¹H) splits the EPR signal into a multiplet pattern. The magnitude of this splitting (hyperfine coupling constant, a) and the pattern of the splitting provide a detailed map of the electron spin distribution, confirming the radical's structure. For a nitrogen-centered radical on this molecule, one would expect to see primary coupling to the ¹⁴N nucleus (a triplet for I=1) and further smaller couplings to the methylene and benzylic protons.

In cases where the radical is too short-lived to detect directly, a technique called spin trapping can be used. This involves adding a "spin trap" molecule that reacts with the transient radical to form a much more stable radical adduct, which can then be readily detected by EPR. u-tokyo.ac.jp

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. nih.goviaea.orgyoutube.comnih.gov These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels. youtube.com For N,N,N',N'-tetrabenzylmethanediamine, this would involve analyzing the influence of the four electron-donating benzyl (B1604629) groups on the nitrogen lone pairs and the central methylene (B1212753) bridge.

Density Functional Theory (DFT) Studies of Molecular Conformation and Dynamics

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. nih.govnih.gov It is particularly well-suited for determining the equilibrium geometries and conformational landscapes of medium to large organic molecules. nih.govresearchgate.net DFT calculations for this compound would aim to identify the most stable arrangements of its four benzyl groups, which can adopt numerous orientations due to rotation around the C-N and C-C bonds. Such studies would provide insights into the steric and electronic effects governing its preferred three-dimensional structure.

Molecular Dynamics Simulations and Conformational Space Exploration

Molecular Dynamics (MD) simulations compute the atomic motions of a system over time, providing a detailed picture of molecular flexibility and dynamics. nih.govnih.govnih.gov For a conformationally flexible molecule like this compound, MD simulations are essential for exploring its vast conformational space. nih.gov By simulating the molecule's behavior over nanoseconds or longer, researchers can understand how it transitions between different shapes, which is crucial for its function as a ligand or its interaction with other molecules. nih.gov

Modeling of Reaction Mechanisms and Transition States

Computational modeling is a key tool for elucidating the step-by-step pathways of chemical reactions. By locating transition state structures—the highest energy point along a reaction coordinate—researchers can calculate activation energies and predict reaction rates. For this compound, this could involve modeling its synthesis or its role as a catalyst or reactant in organic transformations.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical methods can predict various spectroscopic parameters, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). nih.govresearchgate.net These theoretical predictions are invaluable for interpreting experimental spectra. For this compound, calculating these parameters and comparing them with experimental data would serve as a rigorous validation of the computed molecular structure and electronic properties.

Development of Machine Learning Potentials in Computational Chemistry

A frontier in computational chemistry is the use of machine learning (ML) to develop interatomic potentials, often called Neural Network Potentials (NNPs). nih.govarxiv.orgarxiv.orgresearchgate.net These potentials are trained on large datasets of quantum mechanical calculations and can reproduce quantum-level accuracy at a fraction of the computational cost. nih.gov Developing an NNP for this compound would enable large-scale and long-time molecular dynamics simulations that are not feasible with direct quantum mechanical methods, opening avenues to study its behavior in complex environments like solutions or materials interfaces. researchgate.net

Emerging Research Frontiers and Future Perspectives

Novel Synthetic Applications and Method Development

The primary application of N,N,N',N'-tetrabenzylmethanediamine in synthetic organic chemistry is as a reagent and a ligand that facilitates complex molecular transformations. Its synthesis is most commonly achieved through the alkylation of a diamine precursor with benzyl (B1604629) halides.

Recent research has highlighted its role in palladium-catalyzed reactions, specifically in aminomethylative annulation. In these reactions, the compound's ability to act as a ligand and its inherent hydrogen-bonding capability can enhance regioselectivity and diastereocontrol. The development of new synthetic methods often involves optimizing reaction conditions to maximize yield and purity, which is critical for its effective use in subsequent applications. Key parameters that are often fine-tuned include the choice of solvent, temperature, and the use of phase-transfer catalysts to improve the efficiency of the benzylation process.

Future developments in this area are likely to focus on expanding the scope of its application in other types of organic transformations. The bulky benzyl groups can create a unique chiral environment when the molecule is used as a ligand for asymmetric catalysis, a promising avenue for future research.

Exploration of New Catalytic Systems Based on this compound

The electron-rich nitrogen centers and the steric bulk of the benzyl groups make this compound an excellent candidate for a ligand in transition metal catalysis. While its application is still an emerging field, its utility has been noted in palladium-catalyzed reactions. The development of new catalytic systems is a key area of research, with a focus on creating highly active and selective catalysts for a variety of chemical transformations.

The design of new catalytic systems based on this diamine involves its complexation with various transition metals such as palladium, copper, and nickel. rsc.orgnih.gov The performance of these catalysts is then evaluated in reactions like cross-coupling, amination, and polymerization. For instance, related tetrasubstituted diamine ligands, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), are widely used in organolithium chemistry and in conjunction with nickel catalysts for olefin polymerization. nih.gov The variation of the metal center and the reaction conditions can lead to catalysts with tailored properties.

The following table outlines potential areas for the exploration of new catalytic systems involving this compound, based on established catalytic chemistry of similar diamine ligands.

| Catalytic System | Potential Application | Rationale |

| Palladium(II) Complexes | C-H activation and functionalization | The electron-rich nature of the diamine can facilitate the oxidative addition step in the catalytic cycle. rsc.org |

| Copper(I) Complexes | Atom Transfer Radical Polymerization (ATRP) | The diamine can act as a stabilizing ligand for the copper(I) species, controlling the polymerization process. |

| Nickel(0) Complexes | Cross-coupling reactions | The steric bulk of the benzyl groups can influence the reductive elimination step, potentially leading to higher selectivity. |

| Lanthanide Complexes | Hydrophosphination and hydroamination | The diamine can coordinate to the lanthanide metal center, creating a chiral environment for asymmetric catalysis. nih.gov |

Future research will likely focus on the synthesis and characterization of novel metal complexes of this compound and the systematic evaluation of their catalytic activity in a broader range of organic reactions.

Integration of Experimental and Computational Methodologies for Comprehensive Understanding

A comprehensive understanding of the structure-property relationships of this compound and its derivatives is crucial for the rational design of new applications. The integration of experimental techniques with computational modeling provides a powerful approach to achieve this. weizmann.ac.il

Experimental studies, such as single-crystal X-ray diffraction, can provide precise information about the solid-state conformation of the molecule and its complexes. nih.govnih.gov Spectroscopic methods like Nuclear Magnetic Resonance (NMR) can elucidate its structure and dynamics in solution.

Computational chemistry offers valuable insights into the electronic structure, conformational preferences, and reactivity of this compound. weizmann.ac.il For the closely related N,N,N',N'-tetramethylethanediamine, quantum chemical calculations have been used to determine its optimized geometry and to perform Hirshfeld surface analysis to investigate intermolecular interactions. nih.gov Similar computational studies on this compound could predict its most stable conformers and rationalize its behavior as a ligand.

The following table summarizes the synergistic application of experimental and computational methods.

| Methodology | Information Gained | Synergy |

| Single-Crystal X-ray Diffraction | Solid-state structure, bond lengths, and angles. nih.govnih.gov | Provides a benchmark for validating the accuracy of computational models. |

| NMR Spectroscopy | Solution-state structure and dynamics. | Complements solid-state data and provides information on conformational changes in different environments. |

| Density Functional Theory (DFT) | Electronic structure, optimized geometry, and reaction energetics. | Predicts reactivity and guides the design of new experiments. |

| Molecular Dynamics (MD) Simulations | Conformational landscape and dynamic behavior over time. | Provides insights into the flexibility of the molecule and its interactions with other species in solution. |

The synergy between these methods allows for a deeper understanding of the molecule's properties and can accelerate the discovery of its new applications.

Potential in Supramolecular Chemistry and Advanced Materials Science

The unique structural features of this compound make it a promising building block for the construction of supramolecular assemblies and advanced functional materials. nih.govelsevierpure.com The benzyl groups can participate in π-π stacking interactions, while the nitrogen atoms can act as hydrogen bond acceptors, driving the self-assembly of the molecules into well-defined architectures. nih.gov

In supramolecular chemistry, the ability to form predictable, non-covalent interactions is key to designing complex structures. nih.gov this compound could be used to create discrete molecular cages, coordination polymers, or extended networks. These assemblies could find applications in host-guest chemistry, molecular recognition, and sensing.

In materials science, incorporating this compound into polymers could lead to materials with interesting properties. For example, its incorporation into the backbone of a polymer could introduce sites for metal coordination, leading to the formation of cross-linked or stimuli-responsive materials. elsevierpure.comnih.gov The bulky benzyl groups could also enhance the solubility and processability of otherwise intractable polymers. nih.gov

The potential applications in these fields are summarized in the table below.

| Area | Potential Application | Underlying Principle |

| Supramolecular Chemistry | Formation of molecular capsules and frameworks. nih.gov | Self-assembly driven by hydrogen bonding and π-π stacking interactions. |

| Advanced Materials Science | Development of functional polymers and porous materials. elsevierpure.com | Use as a monomer or cross-linking agent to impart specific properties to the resulting material. |

| Crystal Engineering | Design of crystalline solids with desired network topologies. | Control over intermolecular interactions to direct the formation of specific crystal packing. |

The exploration of this compound in these areas is still in its early stages, but the foundational principles of supramolecular chemistry and materials science suggest a promising future for this versatile molecule.

Q & A

Q. What are the optimal synthetic routes for N,N,N',N'-Tetrabenzylmethanediamine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or reductive amination using benzyl halides and methanediamine precursors. Key parameters include:

- Temperature : 60–80°C to balance reaction kinetics and side-product formation.

- Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to prevent hydrolysis of intermediates.

- Catalyst : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzylation efficiency .

Yield optimization requires rigorous purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Q. What are the stability and storage recommendations for this compound?

- Stability : Hydrolytically sensitive; degrades under acidic or humid conditions.

- Storage : Inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation .

- Handling : Use glove boxes for air-sensitive reactions and avoid prolonged exposure to light .

Advanced Research Questions

Q. How does this compound function in asymmetric catalysis?

The compound acts as a chiral ligand in transition-metal catalysis (e.g., Pd or Cu complexes). Key applications:

- Enantioselective C–C Bond Formation : Steric bulk from benzyl groups enhances stereocontrol in cross-coupling reactions.

- Mechanistic Insight : Kinetic studies (e.g., Eyring analysis) reveal rate-limiting steps influenced by ligand-metal coordination geometry .

Comparative studies with N,N,N',N'-Tetramethylethylenediamine show higher enantiomeric excess (ee >90%) due to increased steric hindrance .

Q. What computational models predict the biological activity of this compound?

- Docking Studies : Benzyl groups facilitate π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors).

- ADMET Prediction : LogP ~4.2 indicates moderate lipophilicity, suggesting blood-brain barrier permeability .

Experimental validation via in vitro assays (e.g., IC₅₀ measurements against cancer cell lines) is recommended to corroborate computational data .

Q. How can researchers resolve contradictory data on its redox behavior?

Discrepancies in electrochemical studies (e.g., oxidation potentials) arise from solvent effects and reference electrode calibration. Best practices:

- Standardized Conditions : Use acetonitrile with 0.1 M tetrabutylammonium hexafluorophosphate as electrolyte.

- Control Experiments : Include ferrocene/ferrocenium as an internal reference .

Q. How do structural analogs compare in terms of reactivity and application?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.